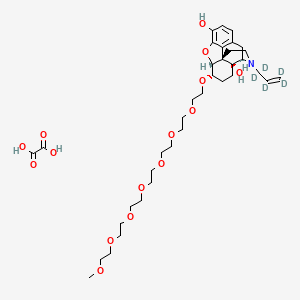
Naloxegol-d5 (oxalate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxegol-d5 (oxalate) is a deuterated form of naloxegol, a peripherally acting μ-opioid receptor antagonist. It is primarily used to treat opioid-induced constipation in patients with chronic non-cancer pain. The compound is formulated as an oxalate salt, which enhances its solubility across a wide range of physiological pH levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naloxegol-d5 (oxalate) originates from naloxone, which undergoes PEGylation to form naloxegol. The process involves several steps, including stereoselective reduction and purification. The final product is obtained as an oxalate salt, which ensures high yield and purity .
Industrial Production Methods: Industrial production of naloxegol-d5 (oxalate) follows a robust and improved process that ensures a purity greater than 99.5% and minimal impurities. This process is designed to be scalable and efficient, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: Naloxegol-d5 (oxalate) primarily undergoes substitution reactions due to its PEGylated structure. It is also sensitive to oxidation and reduction reactions, which can alter its pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of naloxegol-d5 (oxalate) include cytochrome P450 (CYP) 3A4 modulators, which significantly affect its exposure. The compound is also sensitive to food, which increases its bioavailability .
Major Products Formed: The major products formed from the reactions of naloxegol-d5 (oxalate) include various metabolites found in feces, urine, and plasma. These metabolites do not exhibit unique or disproportionate properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Naloxegol-d5 (oxalate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in pharmacokinetic and pharmacodynamic studies to understand its effects on opioid-induced constipation. The compound is also valuable in studying the interactions between opioid receptors and antagonists, providing insights into the development of new therapeutic agents .
Wirkmechanismus
Naloxegol-d5 (oxalate) functions as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the constipating effects of opioids without affecting their central analgesic effects. This selective antagonism is achieved through its PEGylated structure, which prevents it from crossing the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Naloxone
- Methylnaltrexone
- Alvimopan
Uniqueness: Naloxegol-d5 (oxalate) is unique due to its PEGylated structure, which allows for high selectivity for peripheral opioid receptors. Unlike naloxone, which can cross the blood-brain barrier, naloxegol-d5 (oxalate) remains confined to the peripheral tissues, reducing the risk of central nervous system side effects .
Eigenschaften
Molekularformel |
C36H55NO15 |
|---|---|
Molekulargewicht |
746.8 g/mol |
IUPAC-Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1/i1D2,3D,9D2; |
InChI-Schlüssel |
MNYIRXLCPODKLG-ATRJOQGASA-N |
Isomerische SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)OCCOCCOCCOCCOCCOCCOCCOC)[2H].C(=O)(C(=O)O)O |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


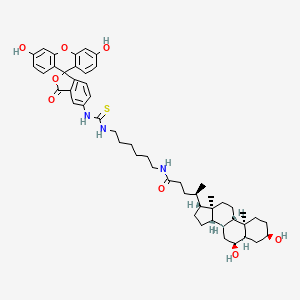

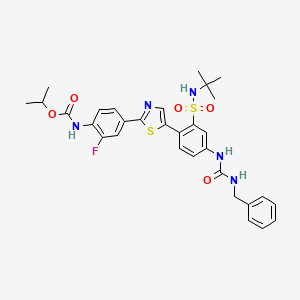
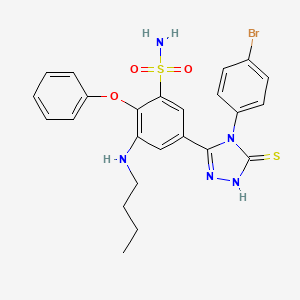


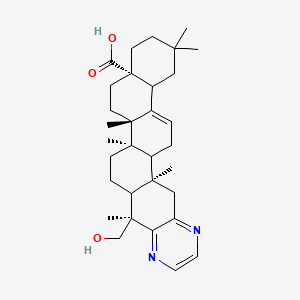
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
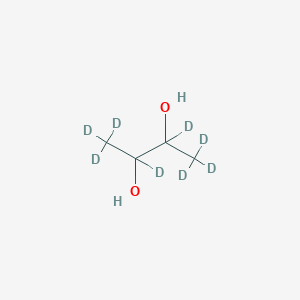
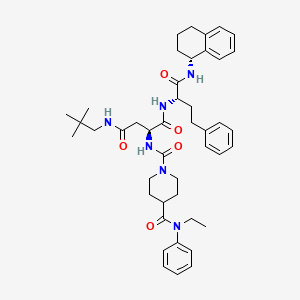
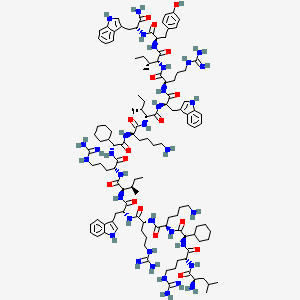
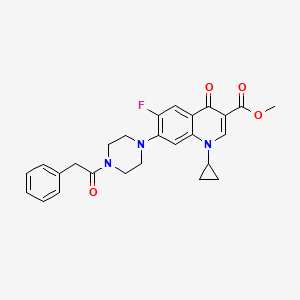

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
